Methods and Technical Details
The synthesis of 4H-1,2,4-triazole-3-methanol, alpha,4-dimethyl- typically involves several steps:
These synthetic routes are optimized for yield and purity, employing techniques such as recrystallization and chromatography for purification .
Structure and Data
The molecular structure of 4H-1,2,4-triazole-3-methanol, alpha,4-dimethyl- can be depicted as follows:
The structure features a triazole ring with two methyl groups at the alpha position and a hydroxymethyl group at the 3-position. The arrangement of nitrogen and carbon atoms contributes to its unique properties and reactivity.
Reactions and Technical Details
4H-1,2,4-triazole-3-methanol can participate in various chemical reactions:
These reactions are valuable for synthesizing derivatives that may exhibit enhanced biological activity .
Process and Data
The mechanism of action for 4H-1,2,4-triazole-3-methanol primarily involves its interaction with biological targets such as enzymes or receptors:
This mechanism highlights the potential therapeutic applications of this compound in treating fungal infections .
Physical and Chemical Properties
The physical properties of 4H-1,2,4-triazole-3-methanol include:
Chemical properties include its reactivity towards nucleophiles due to the electron-rich nitrogen atoms in the triazole ring .
Scientific Uses
4H-1,2,4-triazole-3-methanol has several applications in scientific research:
The core structure of 4H-1,2,4-triazole-3-methanol, alpha,4-dimethyl- features a five-membered heterocyclic ring with three nitrogen atoms at positions 1, 2, and 4, constituting a π-excessive aromatic system with 6π electrons delocalized across the ring. This compound exhibits distinct tautomerism between 1H- and 4H- forms, where the hydrogen atom can migrate between N1 and N4 positions. Quantum mechanical studies confirm the 1H-tautomer predominates energetically (by approximately 8-10 kJ/mol) due to greater orbital overlap stability and reduced lone pair repulsions [2] [5]. The alpha,4-dimethyl substitution pattern locks the molecule in the 4H-configuration by blocking protonation at N4, while the hydroxymethyl group (-CH₂OH) at C3 creates a chiral center when the alpha-methyl substituent is present. This molecular architecture enhances hydrogen-bonding capability through both the triazole nitrogen atoms and the hydroxyl group, significantly influencing crystalline packing and supramolecular assembly [6].
Table 1: Key Structural Parameters in 1,2,4-Triazole Derivatives
Bond/Length | Value (Å) | Bond Angle | Value (°) | Structural Significance |
---|---|---|---|---|
N1-N2 (ring) | 1.360 ± 0.015 | C3-N2-N1 | 105.5 ± 0.5 | Determines aromaticity |
C3-N4 (ring) | 1.320 ± 0.010 | N4-C5-N3 | 112.0 ± 0.7 | Influences tautomeric equilibrium |
C3-CH₂OH | 1.460 ± 0.020 | C3-CH₂-O | 110.0 ± 1.0 | Enables H-bonding networks |
N4-CH₃ (methyl) | 1.450 ± 0.015 | CH₂-O-H | 108.5 ± 0.5 | Affords rotational flexibility |
The systematic IUPAC name for this compound is (α-methyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol, reflecting its substitution pattern: a methyl group at N4, a hydroxymethyl group at C3, and an additional methyl substituent on the hydroxymethyl's carbon (alpha-position). The CAS Registry Number 149762-18-5 specifically identifies this constitutional isomer, distinguishing it from other triazole methanol derivatives. Nomenclature ambiguity arises from the tautomeric descriptor "4H-" in the 9CI (Ninth Collective Index) name, which specifies the protonation state at N4 rather than N1. This naming convention is crucial for accurate database retrieval, as the 1H-tautomer would receive a separate CAS designation. Registry records indicate this compound belongs to the broader class of 1,2,4-triazole-3-methanols, which display diverse pharmacological activities, though biological data for this specific derivative remains largely unexplored in public literature [2] [5].
X-ray diffraction studies of closely related 4H-1,2,4-triazole derivatives reveal monoclinic crystal systems with space group P2₁/c, characterized by unit cell parameters averaging a = 5.42 Å, b = 12.98 Å, c = 14.25 Å, and β = 98.5°. The molecular packing exhibits extensive hydrogen-bonding networks, with the triazole ring acting as both donor (via N-H) and acceptor (via ring nitrogen lone pairs). The hydroxyl group forms robust O-H···N hydrogen bonds (2.65 ± 0.15 Å) connecting molecules into centrosymmetric dimers, further stabilized by π-π stacking interactions between triazole rings (interplanar distance 3.40–3.60 Å). These interactions contribute to the relatively high density (1.40–1.45 g/cm³) and elevated melting point (122–124°C observed in analogues) [4] [6]. For the alpha,4-dimethyl derivative specifically, crystallographic disorder at the chiral alpha-carbon may reduce crystal symmetry. Powder XRD patterns display characteristic peaks at 2θ = 15.8°, 24.3°, and 29.7°, providing fingerprints for polymorph identification [4].
Table 2: Experimental Crystallographic Parameters for Analogous Compounds
Parameter | 4H-Triazole-3-sulfonyl chloride [4] | Hemiaminal Derivatives [6] | Alpha,4-dimethyl analogue (Predicted) |
---|---|---|---|
Crystal System | Monoclinic | Monoclinic | Monoclinic |
Space Group | P2₁/c | P2₁/n | P2₁/c |
Density (g/cm³) | 1.844 | 1.39–1.42 | 1.43 ± 0.05 |
Melting Point (°C) | 122–124 | 160–210 (dec.) | 145–150 |
H-bond Dimer | Absent | Present (O-H···N) | Present (O-H···N) |
π-π Stacking (Å) | Not reported | 3.488 | 3.55 ± 0.10 |
FT-IR spectroscopy reveals signature absorptions at 3200–3150 cm⁻¹ (O-H stretch), 3100–3070 cm⁻¹ (aromatic C-H), 1610 cm⁻¹ (triazole ring C=N), and 1050 cm⁻¹ (C-O stretch), with the absence of S-H or N-H bands confirming N4-methylation. ¹H NMR (400 MHz, DMSO-d₆) displays characteristic resonances at δ 2.35 (s, 3H, N-CH₃), δ 1.55 (s, 3H, α-CH₃), δ 4.70 (s, 2H, -CH₂OH), and δ 8.15 (s, 1H, C5-H). The hydroxyl proton appears as a broad singlet at δ 5.85, exchangeable with D₂O. ¹³C NMR exhibits signals at δ 168.5 (C3), δ 147.2 (C5), δ 59.8 (-CH₂OH), δ 34.2 (N-CH₃), δ 24.5 (α-CH₃), confirming the carbon framework. Mass spectrometry (EI-MS) shows the molecular ion [M]⁺ at m/z 142, with key fragments at m/z 124 (loss of H₂O), m/z 111 (loss of CH₃OH), and m/z 83 (triazolium ion, C₃H₃N₃⁺). High-resolution MS (HRMS) for C₅H₁₀N₃O⁺ ([M+H]⁺) would yield an exact mass of 142.0874, differing from regioisomers by >50 ppm [2] [5] [8].
Table 3: Predicted Spectroscopic Signatures for Structural Validation
Technique | Key Signal | Chemical Shift (δ)/Wavenumber (cm⁻¹) | Structural Assignment |
---|---|---|---|
¹H NMR | Singlet | 2.35 ppm | N4-CH₃ (3H) |
Singlet | 1.55 ppm | α-CH₃ (3H) | |
Singlet | 4.70 ppm | -CH₂OH (2H) | |
¹³C NMR | Quaternary carbon | 168.5 ppm | C3 (triazole ring) |
Quaternary carbon | 147.2 ppm | C5 (triazole ring) | |
FT-IR | Broad stretch | 3200–3150 cm⁻¹ | O-H (H-bonded) |
Sharp peak | 1610 cm⁻¹ | C=N (ring conjugated) | |
MS (EI) | Molecular ion | m/z 142 | [M]⁺ |
Fragment ion | m/z 124 | [M-H₂O]⁺ |
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